1-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 4-fluorobenzenesulfonyl group and a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl moiety.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O4S/c21-15-3-1-14(2-4-15)19-24-25-20(30-19)23-18(27)13-9-11-26(12-10-13)31(28,29)17-7-5-16(22)6-8-17/h1-8,13H,9-12H2,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAKYQICAMRZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Piperidine-4-Carboxamide
- 1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS: 591226-92-5): This analog replaces the oxadiazole ring with a phenylethyl group. However, the phenylethyl chain may enhance hydrophobic interactions in biological systems .
1-(2-Chloro-5-Nitrophenyl)sulfonyl-N-(4,5-Dihydro-1,3-Thiazol-2-yl)Piperidine-4-Carboxamide (CAS: 775312-89-5):
Substitution of oxadiazole with a thiazole ring and a bulkier sulfonyl group (chloro-nitro-phenyl) increases steric hindrance, likely reducing solubility but improving binding specificity in enzyme inhibition contexts .
Oxadiazole-Based Analogs
- (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-Oxadiazol-2-yl]Ethyl}-4-Methyl-Benzenesulfonamide: The oxadiazole here is modified with a 4-chlorobenzylsulfanyl group. This compound’s crystallographic data (via SHELX refinement) suggests stable packing modes, which could inform materials design .
N-Phenyl-N-[4-(5-(4-Biphenyl)-1,3,4-Oxadiazol-2-yl)Phenyl]Benzenamine (PBPOPB) :
While lacking the piperidine core, this oxadiazole derivative demonstrates dual hole/electron transport properties in OLEDs, achieving blue and green emission. This highlights the oxadiazole’s versatility in electronic applications, which may extend to the target compound if synthesized with similar substituents .
Fluorophenyl-Modified Compounds
- 4-(4-Fluorophenyl)Piperidine Derivatives :
lists multiple fluorophenyl-piperidine analogs, such as 4-(4-fluorophenyl)piperidine itself. These compounds are often intermediates in drug synthesis, emphasizing the role of fluorophenyl groups in enhancing bioavailability and target affinity .
Bioactivity Trends
Tetrazole and Oxadiazole Comparisons :
Tetrazole-containing compounds (e.g., N′-5-tetrazolyl-N-aroylthioureas) exhibit herbicidal and plant growth-regulating activities, with fluorophenyl analogs showing enhanced cell division promotion . The target compound’s oxadiazole ring may mimic tetrazole’s bioisosteric effects but with altered electronic properties.Piperidine-Benzimidazolone Inhibitors :
Fluorinated piperidine derivatives, such as 4-(4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine carboxamides, demonstrate selective enzyme inhibition (e.g., 8-oxo targets) . The target compound’s sulfonyl group could similarly engage in hydrogen bonding with enzymatic active sites.
Physicochemical Properties
- Thermal and Electronic Stability :
Oxadiazole-containing compounds like PBPOPB exhibit high thermal stability (decomposition >300°C) and efficient charge transport, suggesting the target compound may share these traits if synthesized with similar conjugation .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
